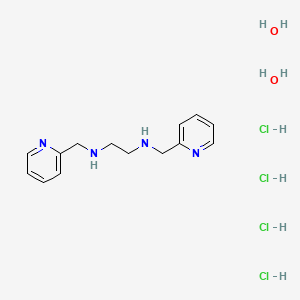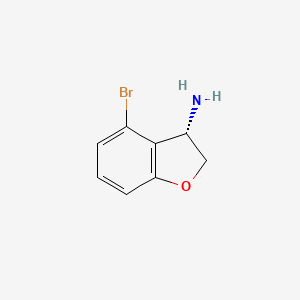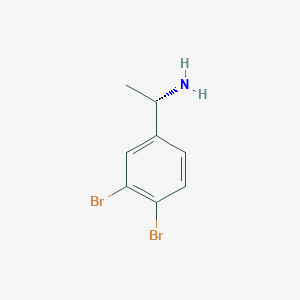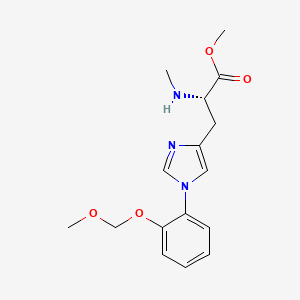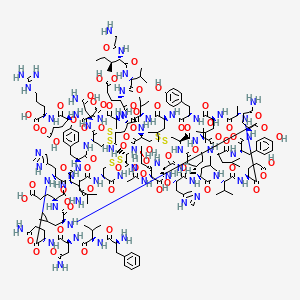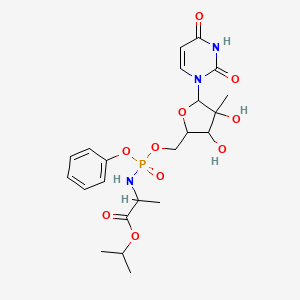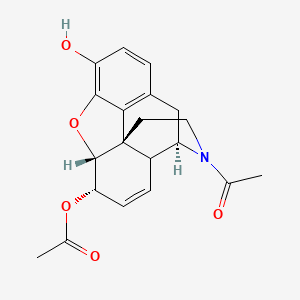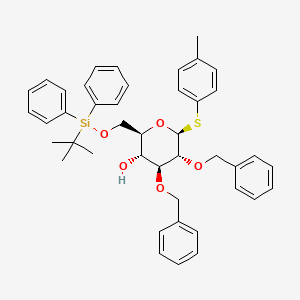![molecular formula C48H74S4Sn2 B1495289 [4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1495289.png)
[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound that belongs to the class of benzo[1,2-b:4,5-b’]dithiophene derivatives. This compound is notable for its unique structural features, which include thiophene and stannane groups. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are also common in industrial settings.
化学反应分析
Types of Reactions
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The stannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s derivatives are studied for their potential use in biosensors and bioelectronics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging devices.
Industry: It is utilized in the development of organic photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices.
作用机制
The mechanism by which (4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The thiophene and stannane groups contribute to the compound’s stability and reactivity, enabling it to interact with various molecular targets and pathways involved in electronic processes.
相似化合物的比较
Similar Compounds
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound has similar structural features but different alkyl side chains.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This derivative includes chloro substituents, which alter its electronic properties.
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): A closely related compound with different alkyl side chains.
Uniqueness
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is unique due to its specific combination of thiophene and stannane groups, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the development of high-performance organic electronic devices.
属性
分子式 |
C48H74S4Sn2 |
|---|---|
分子量 |
1016.8 g/mol |
IUPAC 名称 |
[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-17-21-31-29-37(45-35(31)23-19-15-11-7-3)39-33-25-27-44-42(33)40(34-26-28-43-41(34)39)38-30-32(22-18-14-10-6-2)36(46-38)24-20-16-12-8-4;;;;;;;;/h25-26,29-30H,5-24H2,1-4H3;6*1H3;; |
InChI 键 |
CKODGNSPRUDGAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCC)CCCCCC)[Sn](C)(C)C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


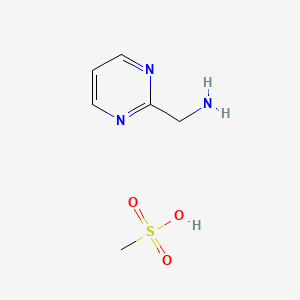
![2-[3-(2-Amino-ethyl)-phenyl]-acetamidine dihydrochloride](/img/structure/B1495215.png)
![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine dihydrochloride](/img/structure/B1495216.png)
